4-Hydroxy-3,5-diisopropylbenzoic Acid

Overview

Description

4-Hydroxy-3,5-diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O3. It is known for its role in various scientific research applications, particularly in the fields of chemistry and life sciences. The compound is also referred to as 4-hydroxy-3,5-bis(propan-2-yl)benzoic acid.

Mechanism of Action

Target of Action

4-Hydroxy-3,5-diisopropylbenzoic Acid is a useful organic compound for research related to life sciences . .

Biochemical Pathways

Result of Action

It’s known that the compound is related to propofol, as an antioxidant . This suggests that it may have similar antioxidant properties, which can protect cells from damage caused by harmful free radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic strategy for 4-Hydroxy-3,5-diisopropylbenzoic acid involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid, followed by a decarboxylation reaction. The reaction is typically tracked using High-Performance Liquid Chromatography (HPLC) and is considered complete when the conversion to hydroxy benzoic acid is less than 5%. The reaction conditions include:

Temperature: The reaction is carried out at a temperature range of 60-65°C.

Catalysts: Solid acid catalysts are used, which can be filtered and reused for subsequent reactions.

Purification: The product is crystallized at 5-10°C for 6-10 hours and then dried at 50-60°C for 6 hours.

Industrial Production Methods

Industrial production methods for this compound involve continuous-flow synthesis, which offers advantages in terms of efficiency, safety, and fine reaction control . This method allows for the production of the compound on a larger scale with minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-diisopropylbenzoic acid undergoes several types of chemical reactions, including:

Friedel-Crafts Alkylation:

Decarboxylation: The removal of a carboxyl group from the molecule.

Common Reagents and Conditions

Reagents: Alkylating agents and mineral acids are commonly used in the synthesis.

Conditions: The reactions are typically carried out at elevated temperatures and may involve the use of solid acid catalysts.

Major Products

The major product formed from these reactions is this compound itself, with minimal impurities.

Scientific Research Applications

4-Hydroxy-3,5-diisopropylbenzoic acid is used in various scientific research applications, including:

Pharmaceutical Research: It is used in the development of novel drugs due to its potent antioxidant properties.

Analytical Applications: The compound is suitable for use in pharma release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing.

Intermediate in Agrochemicals and Dyestuffs: It plays an important role as an intermediate in the production of agrochemicals and dyestuffs.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxybenzoic Acid: A simpler analog with similar antioxidant properties.

3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Another antioxidant compound with bulkier substituents.

Uniqueness

4-Hydroxy-3,5-diisopropylbenzoic acid is unique due to its specific substitution pattern, which enhances its antioxidant properties and makes it a valuable intermediate in the synthesis of various chemical products.

Biological Activity

4-Hydroxy-3,5-diisopropylbenzoic acid (HDIPBA) is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

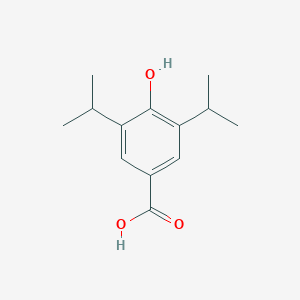

Chemical Structure and Properties

HDIPBA is a derivative of hydroxybenzoic acid, characterized by the presence of two isopropyl groups at the 3 and 5 positions relative to the hydroxyl group. Its chemical structure is crucial for its biological activity, influencing its interaction with various biological targets.

Glycine Receptor Modulation

One of the primary mechanisms through which HDIPBA exerts its effects is by acting as a selective positive allosteric modulator of strychnine-sensitive alpha 1-glycine receptors. These receptors play a critical role in modulating nociceptive signals in the spinal cord, making them a target for analgesic therapies. Research indicates that compounds like HDIPBA can enhance glycine receptor activity, potentially offering a novel approach to pain management without the side effects associated with traditional opiates .

Anticancer Properties

Recent studies have highlighted the anticancer potential of HDIPBA. In vitro experiments demonstrated that HDIPBA significantly reduced the viability of doxorubicin-sensitive K562 leukemia cells and their doxorubicin-resistant counterparts. The compound exhibited dose- and time-dependent effects on cell viability, with notable reductions observed at concentrations as low as 0.01 mM .

Table 1: Effect of HDIPBA on K562 Cell Viability

| Concentration (mM) | Viability (%) at 48h | Viability (%) at 72h | Viability (%) at 96h |

|---|---|---|---|

| 0.01 | 98.5 | 95.2 | 92.1 |

| 0.05 | 95.0 | 90.5 | 87.6 |

| 0.1 | 92.3 | 85.4 | 80.2 |

| 0.5 | 85.7 | 75.3 | 70.1 |

| 1 | 75.2 | 65.8 | 60.4 |

| 5 | 50.1 | 40.2 | 35.6 |

Protein Binding Studies

The interaction of HDIPBA with human serum albumin (HSA) has been investigated to understand its pharmacokinetics better. Fluorescence quenching studies revealed that HDIPBA binds to HSA through static quenching mechanisms, indicating stable interactions that could influence its bioavailability and therapeutic efficacy .

Table 2: Binding Affinity of HDIPBA to HSA

| Temperature (K) | pH | Binding Constant (K) |

|---|---|---|

| 298 | 6.0 | |

| 310 | 7.4 | |

| - | - | - |

Neuropathic Pain Management

Given its role as a glycine receptor modulator, HDIPBA shows promise in treating conditions involving neuropathic pain, such as diabetic neuropathy and post-surgical pain syndromes . The ability to enhance inhibitory signaling in the spinal cord could lead to effective pain relief without the sedative effects commonly associated with opioid analgesics.

Properties

IUPAC Name |

4-hydroxy-3,5-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAZPCLFZZTVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158604 | |

| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13423-73-9 | |

| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.